N-cyclohexyl-N-methyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O2/c1-27(18-10-3-2-4-11-18)23(30)15-28-24(31)22-14-21(26-29(22)16-25-28)20-13-7-9-17-8-5-6-12-19(17)20/h5-9,12-13,16,18,21-22,26H,2-4,10-11,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRJBDRZJYELJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN2C(=O)C3CC(NN3C=N2)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-N-methyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide, also known by its CAS number 1326826-88-3, is a compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound by reviewing existing literature and research findings, including case studies and relevant data tables.
Molecular Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 419.5 g/mol
- CAS Number : 1326826-88-3
The compound features a complex structure comprising a pyrazolo-triazine core attached to a naphthalene moiety, which is characteristic of many biologically active compounds.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds with similar structures to this compound. For instance, other pyrazole derivatives have shown effectiveness against various viruses through mechanisms such as inhibiting viral replication and fusion processes. A review noted that non-nucleoside structured compounds exhibit significant antiviral activity against respiratory syncytial virus (RSV), suggesting that similar mechanisms might be applicable to our compound of interest .
Case Studies and Research Findings
A comprehensive review of pyrazole compounds indicated that many derivatives possess diverse biological activities including anti-inflammatory and analgesic effects . The following table summarizes some relevant findings on related pyrazole compounds:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Celecoxib | Anti-inflammatory | |
| Phenylbutazone | Analgesic | |
| Rimonabant | Appetite suppressant |
These findings underscore the relevance of the pyrazole structure in drug development and suggest that this compound could exhibit similar activities.
While specific mechanisms for this compound have not been extensively documented in literature, related compounds often act through:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit enzymes critical for pathogen survival.
- Disruption of Membrane Integrity : Certain compounds can disrupt bacterial membranes leading to cell lysis.
- Modulation of Immune Response : Some derivatives may influence immune pathways enhancing host defense mechanisms.
Q & A
Q. What are the established synthetic routes for preparing this compound, and what analytical methods validate its purity?
The compound is synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors under copper-catalyzed conditions (e.g., Cu(OAc)₂ in tert-butanol/water) . Post-synthesis, purification involves recrystallization (ethanol) and characterization via:
- IR spectroscopy to confirm functional groups (e.g., C=O at ~1678 cm⁻¹, NH at ~3291 cm⁻¹) .
- ¹H/¹³C NMR for structural validation (e.g., aromatic protons at δ 7.2–8.4 ppm, triazole signals at δ ~8.3 ppm) .
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ calculated vs. observed mass error < 1 ppm) .
Q. How is the compound’s stability assessed under varying experimental conditions?
Stability studies typically involve:
- Thermogravimetric analysis (TGA) to evaluate thermal decomposition profiles.
- HPLC monitoring of degradation products under acidic/alkaline hydrolysis or oxidative stress (e.g., H₂O₂ exposure).
- Light-exposure tests using UV-Vis spectroscopy to detect photodegradation .
Advanced Research Questions
Q. What computational strategies predict the compound’s bioactivity, and how are these validated experimentally?
- PASS Online® software predicts potential biological targets (e.g., kinase inhibition, antiproliferative activity) based on structural motifs .
- Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to receptors (e.g., ATP-binding sites in kinases). Validation involves:
Q. How can researchers resolve contradictions in spectral data or bioactivity outcomes across studies?
- Replicate synthesis and characterization to rule out batch-specific impurities .
- Advanced NMR techniques (e.g., 2D COSY, NOESY) to confirm regiochemistry of triazole or pyrazolo-triazine moieties .
- Dose-response studies to clarify bioactivity discrepancies (e.g., nonlinear pharmacokinetics or off-target effects at higher concentrations) .
Q. What methodologies optimize the compound’s selectivity for specific biological targets?
- Structure-activity relationship (SAR) studies : Systematic modification of substituents (e.g., naphthalene vs. phenyl groups) to assess impact on binding .
- Pharmacophore modeling to identify critical interaction sites (e.g., hydrogen-bond acceptors in the pyrazolo-triazine core) .
- Selectivity profiling using kinase panels or proteome-wide screens .
Q. How is the compound’s crystallographic structure determined, and what insights does this provide?
Q. What strategies are employed to enhance solubility without compromising bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
